3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde
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Overview
Description
3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde is a steroid ester and a steroid aldehyde.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde, related to steroidal structures, has been a subject of interest in synthetic organic chemistry. Research has focused on the synthesis of various steroidal compounds with similar structures, exploring their potential applications in medicinal chemistry and material science. For instance, the synthesis of multiply hydroxylated 16,17-ene-sterols possessing the androst-16-ene-3β,5α-diol motif has been achieved from dehydroepiandrosterone, illustrating the chemical versatility of steroidal frameworks in creating bioactive molecules (Marson et al., 2003). Such synthetic strategies expand the toolkit for producing steroidal derivatives with specific biological functions.
Enzymatic Inhibition and Biological Activity
Steroidal compounds similar to this compound have been evaluated for their biological activities, particularly their role in inhibiting enzymes like human cytochrome P45017alpha. The structure-activity relationship studies suggest that the presence of specific functional groups in steroidal skeletons can significantly impact their inhibitory potency against crucial enzymes involved in steroidogenesis (Jarman et al., 1998). This research contributes to the development of novel therapeutics targeting steroid-related disorders by manipulating steroidal backbones.
Microbial Transformation and Metabolic Pathways
Research into the microbial transformation of steroidal compounds provides insights into alternative routes for producing steroidal derivatives with medical relevance. The study of 16-unsaturated C19 3-oxo steroids as metabolic intermediates in boar testis, for example, sheds light on the biosynthesis of androst-16-enes and their metabolic pathways, highlighting the complex interplay between chemical structure and biological function (Brophy & Gower, 1972). Understanding these pathways can lead to innovative methods for synthesizing steroidal drugs with enhanced efficacy and reduced side effects.
Properties
CAS No. |
65065-57-8 |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S)-16-formyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-14(24)25-17-6-9-22(3)16(11-17)4-5-18-19(22)7-8-21(2)12-15(13-23)10-20(18)21/h12-13,16-20H,4-11H2,1-3H3/t16-,17-,18+,19-,20-,21+,22-/m0/s1 |
InChI Key |
IZJWIBVOSGOTPV-MZLYOWLHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=C4)C=O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CC(=C4)C=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CC(=C4)C=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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